Product packaging for Apratoxin S4(Cat. No.:)

Apratoxin S4

Cat. No.: B12408613
M. Wt: 828.1 g/mol
InChI Key: SHSVXUUTGUMFAP-UOZKOTSUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Apratoxin S4 (Apra S4) is a potent, synthetic Sec61 inhibitor that prevents the cotranslational translocation of secretory proteins into the endoplasmic reticulum (ER) . This unique mechanism of action underpins its broad and potent bioactivity, making it a valuable compound for oncological, virological, and ophthalmological research. In cancer research, this compound demonstrates efficacy by downregulating the levels of multiple receptor tyrosine kinases (RTKs), such as EGFR, MET, and HER3, and preventing the secretion of their corresponding growth factors . It is active at low-nanomolar to sub-nanomolar concentrations against a diverse panel of cancer cells, including those from lung, head and neck, bladder, and pancreatic cancers, and shows particular promise in targeting breast cancer subtypes and overcoming resistance to direct kinase inhibitors . As a broad-spectrum antiviral agent, this compound potently inhibits the replication of viruses that rely on the host secretory pathway, such as SARS-CoV-2, Influenza A, Zika, Dengue, and West Nile viruses . It impacts a post-entry step in the viral life cycle, blocking the formation of viral replication organelles and reducing the production and trafficking of key viral proteins, with IC50 values in the subnanomolar range for human cells . Furthermore, this compound exhibits robust antiangiogenic properties by inhibiting the activation of retinal endothelial cells and pericytes, suppressing multiple angiogenic pathways . Studies in mouse and rabbit models of ocular disease have shown that it can impede pathological ocular neovascularization, offering a potential research tool for treating angiogenic eye diseases . This product is intended for research purposes only and is not for human consumption or diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C44H69N5O8S B12408613 Apratoxin S4

Properties

Molecular Formula

C44H69N5O8S

Molecular Weight

828.1 g/mol

IUPAC Name

(2S,3S,5S,7S,10S,16S,19S,22S,27S)-16-[(2S)-butan-2-yl]-7-tert-butyl-3-hydroxy-22-[(4-methoxyphenyl)methyl]-2,5,17,19,20-pentamethyl-8-oxa-29-thia-14,17,20,23,30-pentazatricyclo[25.2.1.010,14]triacont-1(30)-ene-9,15,18,21,24-pentone

InChI

InChI=1S/C44H69N5O8S/c1-12-27(3)38-42(54)49-21-13-14-34(49)43(55)57-36(44(6,7)8)23-26(2)22-35(50)28(4)39-45-31(25-58-39)17-20-37(51)46-33(24-30-15-18-32(56-11)19-16-30)41(53)47(9)29(5)40(52)48(38)10/h15-16,18-19,26-29,31,33-36,38,50H,12-14,17,20-25H2,1-11H3,(H,46,51)/t26-,27-,28-,29-,31-,33-,34-,35-,36-,38-/m0/s1

InChI Key

SHSVXUUTGUMFAP-UOZKOTSUSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N2CCC[C@H]2C(=O)O[C@@H](C[C@H](C[C@@H]([C@@H](C3=N[C@@H](CCC(=O)N[C@H](C(=O)N([C@H](C(=O)N1C)C)C)CC4=CC=C(C=C4)OC)CS3)C)O)C)C(C)(C)C

Canonical SMILES

CCC(C)C1C(=O)N2CCCC2C(=O)OC(CC(CC(C(C3=NC(CCC(=O)NC(C(=O)N(C(C(=O)N1C)C)C)CC4=CC=C(C=C4)OC)CS3)C)O)C)C(C)(C)C

Origin of Product

United States

Biosynthetic and Synthetic Investigations of Apratoxin S4

Origin and Biosynthetic Context of Apratoxins

Apratoxins are a class of cytotoxic natural products first isolated from marine cyanobacteria. acs.orgnih.govacs.org These compounds are of significant interest due to their potent biological activities. acs.orgnih.govthieme-connect.com

Marine Cyanobacterial Producers

The natural producers of apratoxins are filamentous marine cyanobacteria, particularly species belonging to the genus Lyngbya (now often classified under Moorea). acs.orgresearchgate.netnih.gov These microorganisms are found in various marine environments and are known for producing a diverse array of bioactive secondary metabolites. ufl.edubiospace.comarvojournals.org For instance, Lyngbya bouillonii is a noted producer of apratoxins. researchgate.netnih.govplos.org The complex microbial communities associated with these cyanobacteria often complicate the direct isolation and genetic analysis of the biosynthetic pathways. nih.govplos.org

Proposed Biosynthetic Pathways and Associated Gene Clusters

The biosynthesis of apratoxins is orchestrated by a large, complex hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) gene cluster. nih.govplos.orgmdpi.com The gene cluster responsible for apratoxin A biosynthesis, designated as apr, spans approximately 58 kilobases and contains 12 open reading frames. nih.govplos.org

This intricate enzymatic assembly line is responsible for the step-by-step construction of the apratoxin backbone from simple building blocks. The pathway involves a PKS-type loading module and nine extension modules, which are a mix of four PKS and five NRPS modules. nih.govplos.orgmdpi.com A unique feature of the apratoxin A biosynthesis is the formation of a tert-butyl group, which is accomplished by the PKS loading module, AprA. osti.gov This process is distinct from previously characterized t-butyl biosynthesis pathways. osti.gov The identification of the apr gene cluster was a significant breakthrough, accelerated by single-cell genomic sequencing techniques that helped to overcome the challenges posed by the complex microbial consortia in which the producing cyanobacteria are found. nih.govplos.org

Total Chemical Synthesis Strategies for Apratoxin S4

The promising biological profile of natural apratoxins, coupled with their limited natural supply, spurred efforts towards their total chemical synthesis. These endeavors have not only provided access to these complex molecules but have also paved the way for the creation of novel, structurally related analogues with improved properties, such as this compound. ufl.edunih.gov

Methodological Advancements in Convergent Synthesis

The total synthesis of this compound and its analogues has largely relied on convergent strategies. acs.orgufl.edursc.org This approach involves the independent synthesis of key fragments of the molecule, which are then coupled together in the later stages of the synthesis. A common retrosynthetic disconnection for apratoxins splits the molecule into a tripeptide fragment and a thiazole-containing long-chain aliphatic acid. acs.org This convergent approach is advantageous as it allows for the efficient assembly of the complex structure and facilitates the preparation of analogues by modifying the individual fragments. acs.orgnih.gov For instance, the synthesis of this compound involved a 21-step convergent pathway. ufl.edu

Development of Efficient Synthetic Routes

Significant efforts have been directed towards optimizing the synthetic routes to apratoxins to improve efficiency and enable large-scale production for preclinical studies. acs.orgnih.gov Key challenges in the synthesis include the stereoselective construction of multiple chiral centers and the formation of the macrocyclic ring.

Several key reactions and methodologies have been refined to enhance the synthesis. For example, modifications to Kelly's method for thiazoline (B8809763) ring formation and the application of Leighton's silanes have been employed. acs.orgnih.gov The synthesis of a crucial aldehyde intermediate has also been a focal point for optimization. acs.orgnih.gov These improvements have led to more practical and scalable synthetic routes, providing greater access to this compound and its analogues for further biological evaluation. acs.orgnih.gov

Rational Design and Synthesis of this compound Analogues

The development of this compound itself is a prime example of rational drug design. acs.orgnih.govthieme-connect.com It was conceived as a hybrid of the naturally occurring apratoxins A and E, aiming to combine the potent activity associated with the hydroxyl group of apratoxin A with the improved tolerability resulting from the absence of the Michael acceptor present in apratoxin E. acs.orgnih.gov

Hybrid Structures (e.g., Apratoxin A/E Hybrid)

This compound is a rationally designed synthetic molecule, conceptualized as a hybrid of two natural products: apratoxin A and apratoxin E. ufl.edunih.gov The natural compound apratoxin A exhibits potent cytotoxic activity but also demonstrated irreversible toxicity in vivo. nih.gov This toxicity was suspected to be linked to the presence of a Michael acceptor in its modified cysteine (moCys) unit, which could lead to non-specific reactions with cellular nucleophiles. nih.govresearchgate.netacs.org

Conversely, apratoxin E, another natural variant, lacks this Michael acceptor but shows significantly reduced antiproliferative activity. nih.gov The design of this compound aimed to harness the beneficial attributes of both parent molecules. ufl.edunih.gov It incorporates the hydroxylated polyketide unit from apratoxin A, which is crucial for high potency, while featuring the saturated modified cysteine unit from apratoxin E to eliminate the reactive Michael acceptor. nih.govacs.org This strategic hybridization resulted in a compound, this compound, with improved antitumor activity and better in vivo tolerability compared to its natural predecessors. nih.govnih.gov

Development of Derivatives with Enhanced Activities

The successful synthesis of this compound served as a foundation for further medicinal chemistry efforts to create analogues with even greater potency and improved pharmacological properties. acs.org These investigations led to the development of new derivatives, including apratoxins S7, S8, and S9. nih.gov These compounds were synthesized by systematically altering the structure of this compound, specifically by introducing various degrees of methylation at the C34 position and modifying the epimeric configuration at the C30 position. nih.govacs.orgfigshare.com

The biological evaluation of these new analogues revealed significant findings:

Apratoxin S9 , the C30 epimer of this compound, demonstrated increased in vitro activity, achieving subnanomolar potency. nih.govnih.govthieme-connect.com

Apratoxin S8 was engineered for enhanced stability. rsc.org It lacks the propensity to be deactivated through dehydration, a potential liability for other analogues, and showed significant efficacy in a human HCT116 colorectal cancer xenograft mouse model. nih.govacs.orgfigshare.com

Apratoxin S10 was later developed as a stable analogue with potent antiangiogenic activity and a more scalable synthesis. mdpi.com This derivative has shown efficacy in models of pancreatic cancer. ufl.edu

These structure-activity relationship (SAR) studies involved subjecting the new synthetic apratoxins to a multidimensional assay platform that measured their effects on cell growth, receptor tyrosine kinase levels, and the secretion of growth factors like Vascular Endothelial Growth Factor A (VEGF-A). nih.govacs.org The findings confirmed that targeted modifications to the apratoxin scaffold could yield derivatives with superior stability and enhanced biological activity. nih.gov

Research Findings: Activities of Synthetic Apratoxins

The following table summarizes the biological activities of this compound and its derivatives on HCT116 human colon cancer cells. nih.gov The data quantifies their potency in terms of inhibiting cell viability and the secretion of VEGF-A, a key factor in angiogenesis.

CompoundHCT116 Cell Viability (IC₅₀ nM)VEGF-A Secretion (IC₅₀ nM)
This compound1.101.30
Apratoxin S72.802.60
Apratoxin S81.101.40
Apratoxin S90.620.58

Molecular Mechanisms of Action of Apratoxin S4

Primary Target Identification: The Sec61 Translocon

The primary molecular target of Apratoxin S4 is the Sec61 translocon, a highly conserved protein-conducting channel embedded in the membrane of the endoplasmic reticulum (ER). acs.orgresearchgate.net This channel is the principal gateway for the entry of most secretory and membrane proteins into the secretory pathway. acs.orgnih.gov

Direct Interaction with Sec61α Subunit

Research has unequivocally demonstrated that apratoxins, including this compound, directly bind to the central subunit of the translocon, Sec61α. acs.orgnih.govnih.gov This interaction is crucial for its inhibitory activity. While the precise binding site is a subject of ongoing investigation, studies suggest it is located near the luminal plug domain of Sec61α. rsc.org This direct targeting of a core component of the protein translocation machinery underscores the potency of this compound. nih.govnih.gov

Inhibition of Cotranslational Translocation in the Endoplasmic Reticulum

By binding to Sec61α, this compound effectively blocks the process of cotranslational translocation. acs.orgresearchgate.netabmole.com This process involves the simultaneous synthesis of a protein on a ribosome and its translocation into the ER lumen or membrane. nih.gov this compound appears to inhibit this process at an early stage, preventing the proper entry and processing of a wide range of proteins destined for secretion or insertion into cellular membranes. nih.govrsc.org This non-selective inhibition of a fundamental cellular pathway is a key feature of its mechanism. rsc.org

Downstream Molecular and Cellular Consequences

The blockade of the Sec61 translocon by this compound initiates a series of significant downstream molecular and cellular events.

Disruption of Secretory Protein Biogenesis and Trafficking

The most immediate consequence of Sec61 inhibition is the widespread disruption of the biogenesis and trafficking of secretory proteins. acs.orgnih.gov Proteins that would normally enter the ER for folding, modification, and transport are instead left in the cytoplasm. nih.gov This leads to a significant reduction in the levels of functional secreted proteins and membrane-bound proteins on the cell surface. nih.govmdpi.com

Downregulation of Cell Surface Receptor Tyrosine Kinases (RTKs)

A critical outcome of this compound's activity is the downregulation of various cell surface receptor tyrosine kinases (RTKs). researchgate.netarvojournals.orgpatsnap.com RTKs are integral membrane proteins that play crucial roles in cell signaling, growth, and proliferation. By inhibiting their entry into the secretory pathway, this compound prevents their proper localization to the cell membrane. nih.govnih.gov This leads to a decrease in the levels of several important RTKs, including:

Epidermal Growth Factor Receptor (EGFR) researchgate.netmdpi.com

MET proto-oncogene, receptor tyrosine kinase researchgate.netacs.orgacs.org

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) arvojournals.orgresearchgate.netnih.gov

Vascular Endothelial Growth Factor Receptor 3 (VEGFR3) arvojournals.org

Platelet-Derived Growth Factor Receptor β (PDGFR-β) arvojournals.org

HER3 researchgate.net

Interestingly, studies have shown some differential substrate selectivity, with certain receptors being more sensitive to inhibition than others depending on the cellular context. researchgate.netpatsnap.com For instance, in breast cancer cells, this compound has been observed to selectively target HER3 over HER2. researchgate.net

Receptor Tyrosine Kinase (RTK)Effect of this compound
EGFRDownregulation researchgate.netmdpi.com
METDownregulation researchgate.netacs.orgacs.org
VEGFR2Downregulation arvojournals.orgresearchgate.netnih.gov
VEGFR3Downregulation arvojournals.org
PDGFR-βDownregulation arvojournals.org
HER3Selective Downregulation researchgate.net

Inhibition of Secretion of Soluble Growth Factors and Cytokines (e.g., VEGF-A, IL-6)

In addition to affecting membrane-bound receptors, this compound also potently inhibits the secretion of soluble growth factors and cytokines. patsnap.comacs.orgresearchgate.net These secreted proteins are vital for intercellular communication and play key roles in processes like angiogenesis and inflammation. By blocking their translocation into the ER, this compound prevents their release from the cell. nih.gov Notable examples of secreted factors inhibited by this compound include:

Vascular Endothelial Growth Factor A (VEGF-A): A key regulator of angiogenesis, the formation of new blood vessels. acs.orgacs.orgresearchgate.net Inhibition of VEGF-A secretion has been observed at subnanomolar concentrations. acs.orgacs.org

Interleukin-6 (IL-6): A cytokine involved in inflammation and immune responses, which can also contribute to drug resistance in cancer. researchgate.netresearchgate.netnih.gov

The dual action of this compound in downregulating both RTKs and their corresponding ligands gives it a unique and powerful mechanism of action. nih.govnih.gov

Secreted FactorEffect of this compound
VEGF-AInhibition of Secretion acs.orgacs.orgresearchgate.net
IL-6Inhibition of Secretion researchgate.netresearchgate.netnih.gov

Modulation of Protein Homeostasis and Degradation Pathways

This compound disrupts protein homeostasis primarily by inhibiting the Sec61 translocon, which is the central channel for the co-translational translocation of most secretory and membrane proteins into the endoplasmic reticulum (ER). arvojournals.orgnih.govacs.org This inhibition leads to a cascade of downstream effects, ultimately impacting protein degradation pathways.

Research has shown that by blocking Sec61, this compound prevents the proper entry of newly synthesized proteins into the ER, a critical step for their correct folding and modification. patsnap.comdlshsi.edu.ph This disruption affects a wide range of proteins, including those crucial for cell signaling and survival, such as receptor tyrosine kinases (RTKs). nih.gov The inhibition of co-translational translocation can vary depending on the specific protein substrate and the cellular context, indicating a degree of differential substrate selectivity. nih.gov

Proteins that fail to translocate into the ER are often targeted for degradation. Studies have revealed that non-translocated and non-glycosylated forms of transmembrane proteins, such as CUB domain-containing protein 1 (CDCP1), associate with the chaperone protein HSP70. nih.govresearchgate.netnih.gov This association is believed to facilitate their subsequent degradation through the ubiquitin-proteasome system. nih.govnih.gov Specifically, the E3 ubiquitin ligase HUWE1 has been implicated in targeting these non-translocated proteins for proteasomal degradation. nih.govresearchgate.netnih.gov

Furthermore, the disruption of protein folding and processing in the ER can trigger cellular stress responses. While direct large-scale induction of the unfolded protein response (UPR) by apratoxins has not been the primary observation, the accumulation of mis-translocated proteins can activate degradation pathways to maintain cellular homeostasis.

In the context of viral infections, this compound's impact on protein homeostasis is particularly significant. Viruses rely on the host cell's machinery, including the Sec61 translocon, to process their own viral proteins. acs.orgpatsnap.com By inhibiting Sec61, this compound effectively hinders the production and trafficking of viral secretory proteins, such as the spike protein of SARS-CoV-2. nih.govacs.org This leads to a reduction in viral protein levels and impairs the formation of new virus particles. acs.orgnews-medical.net

While much of the focus has been on the ubiquitin-proteasome system, research on the related compound Apratoxin A suggests that apratoxins may also influence other protein degradation pathways. Studies on an analogue of Apratoxin A have shown that it can promote the degradation of Hsp90 client proteins through chaperone-mediated autophagy (CMA). aacrjournals.orgrupress.org This process involves the recognition of specific protein motifs by chaperones, leading to their delivery to the lysosome for degradation. rupress.org It has been proposed that Apratoxin A stabilizes the interaction between Hsp90 client proteins and Hsc70/Hsp70, preventing their association with Hsp90 and diverting them towards CMA. aacrjournals.orgrupress.org This suggests a potential cross-talk between the proteasomal and autophagic degradation pathways in response to apratoxin treatment. rupress.org

Table 1: Key Proteins and Pathways Modulated by this compound in Protein Homeostasis and Degradation

Protein/Pathway Role in Homeostasis/Degradation Effect of this compound References
Sec61 Translocon Central channel for protein translocation into the ER.Potently inhibited, leading to disruption of protein entry into the secretory pathway. arvojournals.orgnih.govacs.org
Receptor Tyrosine Kinases (RTKs) Signaling proteins often processed through the ER.Downregulation of levels due to failed translocation. nih.gov
CDCP1 Transmembrane protein.Accumulates in a non-glycosylated form in the cytoplasm and is targeted for degradation. nih.govresearchgate.netnih.gov
HSP70 Chaperone protein.Associates with non-translocated proteins, likely facilitating their degradation. researchgate.netnih.gov
HUWE1 E3 ubiquitin ligase.Implicated in the ubiquitination and subsequent proteasomal degradation of non-translocated proteins. nih.govresearchgate.netnih.gov
Ubiquitin-Proteasome System Major pathway for targeted protein degradation.Activated to clear non-translocated proteins from the cytoplasm. nih.govnih.gov
Viral Proteins (e.g., SARS-CoV-2 Spike Protein) Rely on host ER for processing.Production and trafficking are inhibited, leading to reduced viral load. nih.govacs.org
Chaperone-Mediated Autophagy (CMA) Lysosomal degradation pathway for specific proteins.Potentially activated for the degradation of certain client proteins (inferred from Apratoxin A studies). aacrjournals.orgrupress.org

Preclinical Pharmacological Activities and Mechanistic Elucidation of Apratoxin S4

Anticancer Activities

The anticancer activity of Apratoxin S4 is broad and potent, affecting a wide range of cancer cell types through the induction of cytostatic and cytotoxic effects. This activity stems from its ability to inhibit the Sec61 translocon, a critical component of the cellular machinery responsible for the translocation of nascent polypeptides into the endoplasmic reticulum. news-medical.netnih.gov By targeting Sec61α, this compound effectively prevents the proper synthesis and maturation of a multitude of proteins essential for cancer cell growth and survival, including receptor tyrosine kinases (RTKs) and their ligands. nih.govresearchgate.net

This compound exhibits potent antiproliferative activity across a spectrum of cancer cell lines, underscoring its potential for broad therapeutic application.

Studies have shown that this compound is effective against various cancer cell lines at nanomolar to sub-nanomolar concentrations. nih.govnih.gov Its potent and broad-spectrum antiproliferative activities have been observed in panels of lung, head and neck, and bladder cancer cells. nih.gov Furthermore, it has shown efficacy in pancreatic and breast cancer cell lines. nih.govnih.gov The activity of this compound in these cell lines is largely correlated with the downregulation of multiple RTKs. nih.gov

Cancer TypeCell LineReported Efficacy
Lung CancerPanel of cell linesPotent and broad-spectrum antiproliferative activities. nih.gov
Head and Neck CancerPanel of cell linesPotent and broad-spectrum antiproliferative activities. nih.gov
Bladder CancerPanel of cell linesPotent and broad-spectrum antiproliferative activities. nih.gov
Pancreatic CancerPanel of cell linesActive at low-nanomolar to sub-nanomolar concentrations. nih.gov
Breast CancerPanel of cell linesGreater activity against ER+ and triple negative breast cancer cells than HER2+ cancer cells. nih.gov

A significant attribute of this compound is its effectiveness in cancer cells that have developed resistance to conventional receptor tyrosine kinase (RTK) inhibitors. nih.gov This is because apratoxins act in a complementary manner to direct kinase inhibitors by downregulating the levels of multiple RTKs and preventing the secretion of growth factors that act on these receptors. nih.gov This simultaneous targeting of multiple components of signaling pathways circumvents the resistance mechanisms that often arise from the redundancy and plasticity of cancer cell signaling.

Furthermore, this compound demonstrates potent antiproliferative activity in cancer cells with KRAS mutations. nih.gov KRAS is a frequently mutated oncogene, and KRAS-mutant cancers are notoriously difficult to treat and often resistant to EGFR-targeted therapies. aerzteblatt.de The efficacy of this compound in KRAS-mutant backgrounds, such as the HCT116 human colon cancer cell line, highlights its potential to address a significant unmet need in oncology. nih.gov The potent activity of this compound against cells with mutant KRAS suggests that KRAS requires additional proteins that are processed through the secretory pathway. nih.gov

The primary mechanism through which this compound exerts its anticancer effects is by disrupting oncogenic receptor tyrosine kinase (RTK) signaling pathways.

This compound acts as an indirect RTK inhibitor by preventing the cotranslational translocation of these receptors into the endoplasmic reticulum. nih.gov This leads to a significant downregulation of the levels of several key RTKs, including the epidermal growth factor receptor (EGFR), MET, HER3, and vascular endothelial growth factor receptor 2 (VEGFR2). nih.govnih.gov By inhibiting the Sec61α subunit of the translocon, this compound effectively blocks the entry of newly synthesized RTKs into the secretory pathway, leading to their subsequent degradation, likely by the proteasome. nih.gov This depletion of cell surface receptors renders cancer cells less responsive to growth factor stimulation. The downregulation of multiple RTKs occurs at concentrations of this compound that are consistent with its antiproliferative effects, typically in the 1–10 nM range. nih.gov

Receptor Tyrosine KinaseEffect of this compoundMechanistic Insight
EGFRDownregulationInhibition of cotranslational translocation into the ER. nih.gov
METDownregulationInhibition of cotranslational translocation into the ER. nih.govnih.govacs.org
HER3Selective downregulation over HER2Demonstrates differential substrate selectivity in breast cancer cells. nih.gov
VEGFR2DownregulationContributes to antiangiogenic activity. nih.govnih.gov

In addition to downregulating RTKs, this compound also disrupts autocrine and paracrine signaling loops that are critical for cancer cell proliferation and survival. By inhibiting the secretion of growth factors that act on these receptors, this compound delivers a "one-two punch" to cancer cells. nih.govnih.gov For instance, it has been shown to inhibit the secretion of vascular endothelial growth factor A (VEGF-A), a potent proangiogenic factor. nih.gov This dual action of depleting both the receptors and their corresponding ligands makes this compound a powerful inhibitor of oncogenic signaling. nih.gov This mechanism is particularly relevant in cancers that rely on autocrine loops for their growth. nih.gov The ability of apratoxins to modulate the tumor microenvironment by inhibiting the secretion of pro-growth signaling factors from tumor-associated stromal cells further enhances their anticancer potential. nih.gov

Effects on Transmembrane Protein Fate and Proteasomal Degradation

This compound, a potent inhibitor of cotranslational translocation, fundamentally alters the fate of nascent transmembrane proteins by preventing their entry into the endoplasmic reticulum. nih.govnih.gov This disruption triggers a cellular response to manage the accumulation of these mistargeted proteins in the cytoplasm, involving chaperone proteins and the ubiquitin-proteasome system.

When this compound blocks the Sec61 translocon, transmembrane proteins that fail to enter the endoplasmic reticulum are left in the cytoplasm. nih.govnews-medical.net Proteomic studies have revealed that these non-translocated and non-glycosylated proteins, such as the CUB domain-containing protein 1 (CDCP1), subsequently associate with the chaperone protein HSP70. nih.govnih.gov This interaction is a critical cellular quality control mechanism. HSP70 and its associated co-chaperones recognize and bind to exposed hydrophobic regions of the misfolded or improperly localized proteins, preventing their aggregation and facilitating their subsequent processing for degradation. nih.govnih.govnih.gov

Following their association with chaperone proteins, the non-translocated protein substrates are marked for destruction via the proteasome. nih.govnih.gov Research has implicated the E3 ubiquitin ligase HUWE1 (HECT, UBA and WWE domain containing 1) in this process. nih.govnih.gov It is presumed that HUWE1 functions as the E3 ligase that ubiquitinates the chaperone-bound substrates, such as CDCP1. nih.govnih.gov This polyubiquitination serves as a signal for the 26S proteasome to recognize and degrade the targeted protein, thereby clearing the aberrant proteins from the cytoplasm and mitigating potential cellular toxicity. nih.govnih.gov

Efficacy in In Vivo Cancer Models

Synthetic analogs of apratoxin, including this compound, have demonstrated significant antitumor activity in various preclinical xenograft models of cancer, particularly those known to have a high prevalence of oncogenic KRAS mutations. nih.gov

This compound has shown potent antiproliferative activity and efficacy in in vivo xenograft models of human colorectal cancer. nih.gov Studies using the HCT116 human colon cancer cell line, which is characterized by a KRAS mutation, have established the in vivo potential of this compound. nih.gov Its mechanism of downregulating key receptor tyrosine kinases contributes to its effectiveness in these models. nih.gov

Table 1: Summary of this compound Activity in Colorectal Cancer Xenograft Model

Cell Line Cancer Type Key Findings Reference

The apratoxin family of compounds has shown notable promise in pancreatic cancer models, a malignancy where oncogenic KRAS mutations are highly prevalent. nih.govresearchgate.net this compound specifically demonstrated pancreas-targeted activity in a mouse model of pancreatic cancer, suggesting a potential for concentrated effects in this tissue. researchgate.netresearchgate.net Furthermore, a closely related analog, Apratoxin S10, showed a significant antitumor effect in an orthotopic pancreatic patient-derived xenograft (PDX) model, which closely mimics the human tumor environment. nih.govnih.gov This efficacy was linked to the compound's anti-proliferative properties. nih.gov Another analog, Apratoxin A, also displayed dose-dependent anticancer activity in a BxPC-3 human pancreatic cancer xenograft model. aacrjournals.org

Table 2: Efficacy of Apratoxin Analogs in Pancreatic Cancer Xenograft Models

Compound Model Type Key Findings Reference
This compound Mouse model of pancreatic cancer Demonstrated pancreas-targeted activity. researchgate.netresearchgate.net
Apratoxin S10 Orthotopic Patient-Derived Xenograft (PDX) Showed promising antitumor effects mediated by anti-proliferation. nih.gov

Beyond their direct cytotoxic effects on cancer cells, apratoxins can also modulate the tumor microenvironment. nih.gov The dense stromal environment in cancers like pancreatic cancer can act as a barrier to drug delivery and secrete growth factors that promote tumor progression. nih.govufl.edu Apratoxins can inhibit the secretion of certain pro-growth signaling factors from these tumor-associated stromal cells. nih.gov For instance, the analog Apra S10 was found to effectively inhibit the secretion of growth factors from stromal cells, thereby targeting a known mechanism of therapeutic resistance. ufl.edu This dual action of targeting both the cancer cells and the supportive stromal environment highlights a key advantage of the apratoxin mechanism. nih.govufl.edu

Antiangiogenic Activities

This compound, a synthetic derivative of a marine natural product, demonstrates potent antiangiogenic properties, positioning it as a subject of significant interest in the study of ocular diseases characterized by abnormal blood vessel formation. arvojournals.orgpharmaceutical-technology.com Its mechanism of action involves the inhibition of key processes in vascular cell activation and the modulation of multiple signaling pathways that drive angiogenesis. arvojournals.orgnih.gov Research indicates that this compound preferentially acts on immature and pathological vasculature, making it a candidate for targeted therapies. arvojournals.org

The antiangiogenic potential of this compound has been substantiated through various in vitro assays using retinal vascular cells. arvojournals.orgresearchgate.net These studies reveal that the compound effectively hinders the fundamental cellular processes required for the formation of new blood vessels. arvojournals.org

In studies involving Human Retinal Endothelial Cells (HRECs), this compound markedly inhibited cellular proliferation. A concentration of 1 nM was sufficient to significantly reduce both basal and Vascular Endothelial Growth Factor (VEGF)-induced proliferation of HRECs. arvojournals.org While this concentration did not suppress the spontaneous migration of these cells, it proved effective in halting migration induced by VEGF, a key driver of angiogenesis. arvojournals.org

The compound's effect on the ability of endothelial cells to form three-dimensional, capillary-like structures—a crucial step in angiogenesis—was also evaluated. arvojournals.orgmoleculardevices.com While a higher concentration of 25 nM this compound was required to block the spontaneous formation of these tube-like structures, a much lower concentration of 1 nM potently suppressed their formation when induced by VEGF. arvojournals.org This suggests a particular efficacy against VEGF-stimulated angiogenic processes. arvojournals.org Similar inhibitory effects on tube formation were observed in models using Human Umbilical Vein Endothelial Cells (HUVECs). nih.gov

Table 1: In Vitro Antiangiogenic Effects of this compound on Human Retinal Endothelial Cells (HRECs)

Cellular Process Condition Effective Concentration Outcome
Proliferation Basal 1 nM Markedly Inhibited arvojournals.org
VEGF-Induced 1 nM Markedly Inhibited arvojournals.org
Migration Spontaneous 1 nM No significant suppression arvojournals.org
VEGF-Induced 1 nM Significantly Halted arvojournals.org
Tube Formation Spontaneous 25 nM Blocked tube-like structure formation arvojournals.org

The antiangiogenic activity of this compound stems from its ability to modulate multiple critical signaling pathways. arvojournals.orgnih.gov The compound acts as a potent inhibitor of cotranslational translocation by targeting the Sec61 translocon. nih.govnih.gov This mechanism disrupts the synthesis and secretion of various receptor tyrosine kinases and their associated growth factors, which are essential for angiogenesis. nih.govnih.gov

Specifically, treatment with this compound leads to a significant downregulation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Vascular Endothelial Growth Factor Receptor 3 (VEGFR3) levels in HRECs. arvojournals.org This reduction in receptor expression is accompanied by a decrease in the activity of the downstream signaling transducer, pErk1/2. arvojournals.org By preventing the cotranslational translocation of VEGF and downregulating its primary receptor, VEGFR2, this compound delivers a potent antiangiogenic effect. nih.govnih.gov

Furthermore, this compound influences the Transforming Growth Factor-beta (TGFβ) signaling pathway. arvojournals.org While it does not appear to affect the expression of key receptors like TGFβR2 and activin receptor-like kinase 1 (ALK1), it significantly lowers the levels of TGFβ1. arvojournals.org This reduction in TGFβ1 is associated with decreased phosphorylation of the proangiogenic signaling transducer pSmad1/5/8. arvojournals.org The compound has also been shown to block the secretion of other proangiogenic factors, such as Interleukin 6 (IL-6), from cancer cells. nih.gov This multi-pathway inhibitory action distinguishes its mechanism from standard anti-VEGF therapies. arvojournals.orgpharmaceutical-technology.com

Table 2: Effect of this compound on Key Angiogenic Regulators in HRECs

Target Pathway Molecule Effect of this compound Downstream Consequence
VEGF Signaling VEGFR2 Significantly Suppressed arvojournals.orgnih.gov Reduced pErk1/2 levels arvojournals.org
VEGFR3 Significantly Suppressed arvojournals.org
VEGFR1 Unchanged arvojournals.org
TGFβ Signaling TGFβ1 Significantly Lowered arvojournals.org Reduced pSmad1/5/8 levels arvojournals.org
TGFβR2 Not Affected arvojournals.org

The therapeutic potential of this compound has been evaluated in several well-established animal models that replicate key aspects of human ocular angiogenic diseases. arvojournals.orgresearchgate.net These in vivo studies have provided compelling evidence of its ability to control abnormal blood vessel formation in the eye. arvojournals.org

The Oxygen-Induced Retinopathy (OIR) model is a widely used analog for ischemic retinopathies. frontiersin.org In this model, this compound demonstrated significant efficacy in attenuating pathological neovascularization. arvojournals.org Treatment with the compound led to a marked decrease in the formation of abnormal neovascular tufts in the retina. arvojournals.org Notably, this inhibitory effect was specific to the pathological vasculature, as this compound did not negatively impact the organized, physiological revascularization of the retina. arvojournals.org This suggests a preferential action on the immature, disordered vessels that characterize the disease state. arvojournals.org

The laser-induced Choroidal Neovascularization (CNV) model mimics features of the exudative form of age-related macular degeneration. uliege.benih.gov In studies using this model, this compound was effective in preventing abnormal CNV. arvojournals.org Quantitative analysis revealed a significant reduction in the size of CNV lesions in mice treated with this compound compared to vehicle-treated control groups. arvojournals.org These findings indicate that the compound is capable of impeding the growth of new blood vessels from the choroid into the sub-retinal space. arvojournals.orguliege.be

To further confirm its antiangiogenic effects in a non-rodent model, this compound was tested in a rabbit model of Persistent Retinal Neovascularization (PRNV). arvojournals.org This model is designed to overcome the spontaneous regression of vascular leakage seen in other models, providing a platform to assess therapies with longer durations of action. nih.govnih.gov In rabbits with established PRNV, a single intravitreal administration of this compound resulted in a significant inhibition of both retinal neovascularization and associated vascular leakage when compared to control eyes. arvojournals.org This demonstrates the compound's ability to cause regression of existing pathological vessels in the eye. arvojournals.org

Table 3: Summary of Compound Names

Compound Name Abbreviation / Other Names
This compound Apra S4
Vascular Endothelial Growth Factor VEGF
Vascular Endothelial Growth Factor Receptor 1/2/3 VEGFR1/2/3
Transforming Growth Factor-beta TGFβ
Transforming Growth Factor-beta Receptor 2 TGFβR2
Activin receptor-like kinase 1 ALK1
Interleukin 6 IL-6

Combinatorial Therapeutic Potential with Anti-Vascular Endothelial Growth Factor Agents

This compound (Apra S4) has demonstrated a significant combinatorial inhibitory effect when used with standard-of-care anti-Vascular Endothelial Growth Factor (VEGF) agents. arvojournals.orgnih.gov Research has shown that Apra S4 can be an effective therapy on its own or work in conjunction with VEGF-inhibiting drugs to halt the proliferation of abnormal blood vessels. ufl.edu This potential is particularly relevant for patients who are refractory to or develop resistance over time to conventional anti-VEGF treatments. arvojournals.orgnih.gov The compound's mechanism of action is distinct from but partially overlapping with that of VEGF therapy. ufl.edupharmaceutical-technology.com By inhibiting multiple pathways involved in the formation of new blood vessels, Apra S4 could address the challenge of resistance to standard anti-VEGF therapies. ufl.edupharmaceutical-technology.com Specifically, Apra S4 has been shown to exhibit a combinatorial inhibitory effect with aflibercept, a commonly used VEGF inhibitor. arvojournals.orgnih.gov This suggests that Apra S4 could serve as an adjunctive therapy to current anti-VEGF treatments for ocular angiogenic diseases. arvojournals.org

Preferential Action on Pathological Versus Quiescent Vasculature

A key characteristic of this compound is its selective action against pathological, newly forming blood vessels while having a minimal impact on stable, quiescent vasculature. arvojournals.org Studies have revealed that VEGF-activated vascular cells and angiogenic vessels are more susceptible to treatment with this compound than their quiescent counterparts. arvojournals.orgnih.govresearchgate.net In an ex vivo model using murine choroid/sclera fragments, a significantly higher concentration of this compound was required to disrupt fully established choroidal vasculature compared to the dose needed to inhibit new vessel growth. arvojournals.org Further in vivo research in a mouse model of oxygen-induced retinopathy (OIR) confirmed that immature and disordered blood vessels in a hypoxic environment are preferentially sensitive to this compound treatment. arvojournals.org This selective attenuation of pathological ocular angiogenesis was observed with no obvious impairment to quiescent retinal vasculature or physiological revascularization. arvojournals.orgufl.edu

Antiviral Activities

Broad-Spectrum Efficacy Against RNA Viruses (e.g., SARS-CoV-2, Influenza A, Flaviviruses)

This compound has emerged as a potent host-directed therapeutic with broad-spectrum antiviral activity against a range of RNA viruses. nih.govnih.gov As a Sec61 inhibitor, it has been tested in cellular models of viral infection, showing efficacy against SARS-CoV-2, influenza A virus, and several flaviviruses, including Zika virus, West Nile virus, and Dengue virus. nih.govnih.govacs.org Apra S4 inhibits viral replication in a concentration-dependent manner, demonstrating particularly high potency against SARS-CoV-2 and influenza A virus, with subnanomolar activity observed in human cells. nih.govacs.orgacs.org Its effectiveness has also been noted against various flaviviruses, where it showed potent antiviral activity in the low nanomolar range. nih.govacs.org This broad-spectrum action suggests that inhibitors of the human Sec61 protein, such as Apra S4, could be valuable in combating current and future viral pandemics. scitechdaily.comsciencedaily.com

VirusIC₅₀ (nM)Cell LineSelectivity Index (SI)
SARS-CoV-2 < 1HeLa-hACE2> 10,000
Influenza A < 1A549> 10,000
Zika Virus ~ 5Huh7> 2,000
Dengue Virus ~ 10Huh7> 1,000
West Nile Virus ~ 5Huh7> 2,000
This table is generated based on data reported in preclinical in vitro studies. nih.govacs.org

Impact on Viral Replication Cycle: Post-Entry Inhibition

The antiviral mechanism of this compound targets the viral replication cycle at a stage following viral entry into the host cell. nih.govnih.govacs.org Time-of-addition studies have shown that Apra S4 retains its antiviral activity even when introduced hours after the initial infection, indicating it does not act on viral entry. acs.orgresearchgate.net Further experiments using vesicular stomatitis virus (VSV)-based particles pseudotyped with SARS-CoV-2 spike proteins confirmed that while entry inhibitors like apilimod (B1663032) were effective, Apra S4's action occurred at a post-entry step. acs.orgresearchgate.net By targeting the host protein Sec61, Apra S4 interferes with processes essential for the virus after it has already gained access to the cell's interior. nih.govscitechdaily.com

Disruption of Viral Proteostasis and Morphogenesis

This compound disrupts the ability of viruses to produce and process their proteins, a concept known as viral proteostasis. nih.gov As a potent inhibitor of the Sec61 translocon, Apra S4 prevents the cotranslational translocation of newly synthesized viral glycoproteins into the endoplasmic reticulum (ER). nih.govnih.gov This interference is critical because many viral proteins, such as the SARS-CoV-2 spike protein, depend on the host cell's ER machinery for proper folding and glycosylation. nih.govscitechdaily.com By blocking this pathway, Apra S4 leads to a reduction in the amount of functional viral protein produced and transported within the cell. scitechdaily.comsciencedaily.com This disruption of viral protein production and trafficking ultimately hinders the assembly of new virus particles, or morphogenesis. nih.govscitechdaily.com

Reduction of Viral RNA and Protein Production (e.g., Spike Protein)

This compound (Apra S4) demonstrates potent antiviral activity by inhibiting the production of viral RNA and essential viral proteins, such as the spike (S) protein of SARS-CoV-2. nih.govnih.gov This inhibitory effect is not directed at the virus itself but at a crucial piece of host cell machinery known as the Sec61 translocon. nih.govsciencedaily.com As a potent inhibitor of Sec61, Apra S4 prevents the cotranslational translocation of newly synthesized viral proteins into the endoplasmic reticulum (ER), a critical step for their proper folding, modification, and function. nih.govnih.gov

Research focused on SARS-CoV-2 has shown that Apra S4 acts on a post-entry stage of the viral life cycle. nih.govnih.gov By targeting Sec61, it effectively reduces the amount of viral protein produced and transported within the host cell, with a particularly strong effect on the S protein. sciencedaily.comscitechdaily.com This disruption of viral proteostasis is a key mechanism of its antiviral action. nih.gov

Furthermore, studies using transmission electron microscopy have revealed that Apra S4 blocks the formation of stacked double-membrane vesicles (DMVs), which are the primary sites for viral replication. nih.govnih.gov This blockade leads to a significant reduction in the formation of double-stranded RNA (dsRNA), an intermediate in viral genome replication. nih.govacs.org In one study, this inhibition of dsRNA formation corresponded with a reduction in infectious virus titers by over 100-fold. nih.gov The compound's ability to impair both DMV formation and the trafficking of the spike protein ultimately hinders the assembly and formation of new progeny virus particles. nih.govacs.org

Table 1: Preclinical Antiviral Activity of this compound Against Various Viruses
VirusCell TypeObserved EffectPotency
SARS-CoV-2Human and Monkey CellsReduced number of infected cells, decreased viral protein production (especially Spike protein), and reduced viral RNA replication. sciencedaily.comscitechdaily.comazolifesciences.comSubnanomolar activity in human cells. nih.govnih.gov
Influenza A VirusHuman CellsInhibited viral replication. nih.govscitechdaily.comSubnanomolar activity in human cells. nih.govnih.gov
Zika VirusNot SpecifiedEffective against infection. scitechdaily.comresearchgate.netData not specified.
Dengue VirusNot SpecifiedEffective against infection. scitechdaily.comresearchgate.netData not specified.
West Nile VirusNot SpecifiedEffective against infection. scitechdaily.comresearchgate.netData not specified.

Host-Directed Therapeutic Implications for Pan-Viral Strategies

The mechanism of this compound, which targets the host protein Sec61 rather than a specific viral component, positions it as a promising candidate for a host-directed, pan-viral therapeutic strategy. nih.govsciencedaily.com Viruses are obligate intracellular parasites that hijack host cell machinery to replicate; the Sec61 translocon is a fundamental component of the ER that many viruses depend on to process their glycoproteins. nih.govsciencedaily.comnews-medical.net

By inhibiting this essential host factor, Apra S4 has demonstrated broad-spectrum antiviral activity. nih.gov Preclinical studies have shown its efficacy against not only SARS-CoV-2 but also other significant RNA viruses, including Influenza A virus and flaviviruses such as Zika, West Nile, and Dengue virus. nih.govscitechdaily.com This suggests that Apra S4's mechanism is effective against a wide range of viruses that rely on the Sec61 pathway for the production of functional viral proteins. sciencedaily.comnews-medical.net

A host-directed therapeutic approach offers a significant advantage over direct-acting antivirals that target viral enzymes like the RNA polymerase. sciencedaily.com Viral proteins are prone to mutation, which can lead to the rapid development of drug resistance. In contrast, targeting a stable host protein like Sec61 presents a much higher barrier to resistance, as the virus cannot easily evolve to bypass its dependence on this core cellular machinery. nih.gov This makes inhibitors like Apra S4 potentially more durable and effective against emerging viral variants and future pandemic threats. nih.govscitechdaily.com The potent, broad-spectrum activity of Apra S4 underscores the potential of Sec61 inhibitors as a class of antivirals that could be crucial in combating current and future viral pandemics. nih.govscitechdaily.com

Structure Activity Relationship Sar Studies of Apratoxin S4 and Its Analogues

Identification of Structural Moieties Critical for Biological Potency

The potent antiproliferative activity of the apratoxin scaffold is contingent on several core structural features. Apratoxin S4 was designed as a hybrid of apratoxins A and E, incorporating what were hypothesized to be the most favorable elements of each. nih.govnih.gov It contains the hydroxylated polyketide unit from apratoxin A, which is crucial for high potency, and the saturated modified cysteine (moCys) unit from apratoxin E. nih.govnih.gov

Key moieties essential for the biological activity of this compound and its parent compounds include:

The Thiazoline (B8809763) Ring: This heterocyclic moiety, formed from the modified cysteine residue, is considered critical for maintaining the bioactive conformation of the molecule. Its replacement with an oxazoline (B21484) analogue resulted in a significant decrease in activity.

Proline Esterification: The ester bond linking the proline residue to the sterically hindered hydroxyl group at C39 of the polyketide chain is vital for the molecule's conformational stability and, consequently, its bioactivity.

The Polyketide Unit: The extended polyketide chain (C33-C43) is a primary determinant of cytotoxicity. Modifications within this region, as discussed below, have profound effects on potency. nih.gov The hydroxyl group at C35, inherited from apratoxin A, is particularly important for potent activity. nih.gov

Influence of Stereochemical Configuration at Key Chiral Centers (e.g., C-2, C-30, C-34, C-37)

The stereochemistry at several chiral centers within the this compound framework plays a significant role in modulating its biological potency.

C-2: The configuration of the N-Me-Ala residue at position C-2 is important for activity. The epimer of this compound at this position, known as apratoxin S5 (2-epi-apratoxin S4), demonstrated a roughly 10-fold loss of activity. nih.gov

C-30: The stereocenter at C-30, within the modified cysteine unit, has a notable impact on potency. This compound possesses the (30S)-configuration. nih.govacs.org Its epimer, apratoxin S9, which has the (30R)-configuration, exhibited even greater in vitro potency, with subnanomolar IC50 values. nih.govnih.govnih.gov This suggests that the R-configuration at C-30 is more favorable for activity. nih.gov

C-34: In contrast to other stereocenters, the configuration at C-34 appears to be largely independent of cytotoxic activity. mdpi.com The C-34 epimer of apratoxin A was found to be equipotent to the parent compound. nih.gov Similarly, the C-34 epimer of this compound, named apratoxin S6, showed activity comparable to this compound itself. nih.gov

C-37: The stereochemistry and substitution at C-37 in the polyketide chain are critical. Reversing the natural (37S)-configuration to (37R) or removing the C-37 methyl group was shown to abolish the antiproliferative activity in an oxazoline analogue of apratoxin. nih.gov

Effects of Polyketide Chain Modifications (e.g., C28-C31, C33-C43)

Modifications to both the peptide-derived and the long-chain polyketide portions of this compound have been systematically evaluated.

C28-C31 (Modified Cysteine Unit): this compound was designed with a saturated modified cysteine unit, a feature borrowed from apratoxin E. nih.gov This contrasts with apratoxin A, which contains a Michael acceptor system in this region. The removal of this reactive group in this compound was a key design choice aimed at improving its drug-like properties and tolerability. nih.govresearchgate.net The enhanced potency of this compound over apratoxin E suggests that combining this saturated moCys unit with the hydrated polyketide of apratoxin A is a successful strategy. acs.org

C33-C43 (Polyketide Chain): This region is highly sensitive to structural changes. nih.gov The primary modifications explored in this compound analogues have been at the C34 position. To address stability issues, analogues with varying degrees of methylation at C34 were synthesized. nih.govacs.org Apratoxin S7 features a single methyl group at C34, while apratoxin S8 incorporates a gem-dimethyl group at this position. nih.govacs.org The introduction of the gem-dimethyl group in apratoxin S8 successfully prevented deactivation via dehydration without significantly compromising potency. nih.govrsc.org

Relationship Between Structural Modifications and Compound Stability or Selectivity

A significant challenge with apratoxins containing a C35-hydroxyl group, like apratoxin A and S4, is their susceptibility to acid-induced dehydration, which forms a double bond between C34 and C35. acs.org This dehydration product exhibits greatly diminished biological activity, representing a major deactivation pathway. nih.govacs.org

To improve stability, apratoxin S8 was designed with a gem-dimethyl group at C34. rsc.org This modification sterically hinders the elimination of water, thus preventing the formation of the inactive dehydrated product. nih.gov As a result, apratoxin S8 lacks the propensity to be deactivated by dehydration and demonstrated improved stability in various in vitro conditions, including aqueous solutions and mouse serum, compared to this compound. nih.govacs.org This enhanced stability contributed to its efficacy in a human HCT116 xenograft mouse model. nih.gov

Regarding selectivity, this compound has shown differential effects on various cell types and protein targets. For instance, it was found to be more active against estrogen receptor-positive (ER+) and triple-negative breast cancer (TNBC) cells than HER2+ breast cancer cells. rsc.org This suggests that structural modifications can tune the substrate selectivity of apratoxins, potentially allowing for the development of more tailored therapies. nih.govrsc.org

Comparative Analysis of SAR with Parent Apratoxins (A and E)

The design of this compound was a direct result of comparative SAR analysis of its parent compounds, apratoxin A and apratoxin E.

Apratoxin A: This natural product is highly potent but suffers from in vivo toxicity and is prone to deactivation through dehydration of its polyketide chain. acs.orgaacrjournals.org It possesses a hydroxyl group at C35, which is critical for potency, and an unsaturated Michael acceptor in its modified cysteine unit. acs.org

Apratoxin E: This natural analogue is less potent than apratoxin A. nih.govmdpi.com It features a C34-C35 double bond (the dehydrated form) but has a saturated modified cysteine unit (lacking the Michael acceptor). nih.gov The lower potency of apratoxin E was attributed to the conformational change induced by the double bond in the polyketide chain. mdpi.com

The hypothesis behind the apratoxin A/E hybrid design was that combining the potent, hydrated polyketide unit of apratoxin A with the more stable, saturated cysteine unit of apratoxin E could yield a superior compound. nih.govacs.org this compound realized this concept, demonstrating greater potency and efficacy in a colorectal tumor model than apratoxin A, along with better in vivo tolerability. nih.govnih.gov

Further SAR studies on this compound analogues confirmed the initial hypothesis. The C30 epimer, apratoxin S9, was even more potent, while the stabilized analogue, apratoxin S8, retained high potency and showed efficacy in vivo. nih.gov This demonstrates a successful translation of SAR knowledge from natural products into the rational design of improved therapeutic candidates.

Data Tables

Table 1: Biological Activity of this compound and Related Analogues in HCT116 Cells

CompoundKey Structural FeatureCell Viability IC₅₀ (nM)VEGF-A Secretion IC₅₀ (nM)Reference
Apratoxin AParent Compound2.52.1 nih.gov
Apratoxin EParent Compound (dehydrated C34-35)52.1N/A nih.gov
This compoundA/E Hybrid (30S)0.740.61 nih.gov
Apratoxin S52-epi-Apratoxin S4~10N/A nih.gov
Apratoxin S634-epi-Apratoxin S4Equipotent to this compoundN/A nih.gov
Apratoxin S8C34 gem-dimethyl2.892.01 acs.org
Apratoxin S930R-epimer of this compound0.430.31 acs.org

Compound Names

Advanced Research Methodologies Employed in Apratoxin S4 Studies

Cellular and Molecular Biological Techniques

A variety of cellular and molecular biology techniques have been employed to understand how Apratoxin S4 functions at a subcellular level. These methods have provided critical insights into its effects on cell behavior and protein regulation.

To determine the biological effects of this compound on cellular functions, researchers have utilized a range of specialized assays. arvojournals.org Studies on human retinal endothelial cells (HRECs) have used the AlamarBlue assay to measure cell proliferation, demonstrating a significant reduction after treatment with this compound. arvojournals.org This assay was also used to show that VEGF-induced proliferation of HRECs was diminished in the presence of the compound. arvojournals.org For assessing cell motility, transwell migration assays have been employed, which revealed that this compound potently suppresses the migration of HRECs. arvojournals.orgresearchgate.net In other studies involving various cancer cell lines, the MTT assay was used to measure cell viability after a 48-hour incubation period with the compound. nih.gov Furthermore, tube formation assays using Matrigel have been crucial in studying angiogenesis, showing that this compound effectively suppresses the ability of HRECs to form tube-like structures, a key step in the formation of new blood vessels. arvojournals.orgmdpi.com

Table 1: Cellular Assays Used in this compound Research

Assay Type Purpose Cell Type(s) Key Finding with this compound
AlamarBlue Assay Measures cell proliferation and viability. arvojournals.org Human Retinal Endothelial Cells (HRECs) Reduced HREC proliferation. arvojournals.org
MTT Assay Measures cell viability. nih.gov Various cancer cell lines Effective against multiple cancer cell lines. nih.gov
Transwell Migration Assay Quantifies cell motility. researchgate.net Human Retinal Endothelial Cells (HRECs) Potently inhibits HREC migration. arvojournals.orgresearchgate.net

| Matrigel Tube Formation Assay | Assesses the ability of endothelial cells to form capillary-like structures. researchgate.net | Human Retinal Endothelial Cells (HRECs) | Suppressed VEGF-induced tube formation. arvojournals.org |

High-resolution microscopy techniques have been vital for visualizing the subcellular effects of this compound. In antiviral research, particularly against SARS-CoV-2, transmission electron microscopy (TEM) has been a key tool. acs.orgnih.gov TEM analysis revealed that this compound treatment blocked the formation of stacked double-membrane vesicles, which are the primary sites of viral replication. researchgate.netacs.orgnih.gov

Immunofluorescence microscopy has also been widely used. acs.org In studies of SARS-CoV-2, infected cells were immunostained for the viral nucleoprotein (N), while cell nuclei were counterstained with DAPI, allowing for automated imaging and quantification of infection rates. acs.org This method showed that this compound reduced viral replication in a concentration-dependent manner. acs.org Further immunofluorescence studies indicated that the compound decreased levels of intracellular Spike (S) protein and inhibited its trafficking to the cell surface. acs.orgnih.gov

The analysis of protein expression has been fundamental to deciphering the molecular pathways modulated by this compound. Western blotting and Enzyme-Linked Immunosorbent Assay (ELISA) are the most common methods used for this purpose. researchgate.neta-star.edu.sgresearchgate.net These techniques have been used to determine the expression levels of key angiogenic regulators following treatment with the compound. arvojournals.orga-star.edu.sgpatsnap.com

Research has shown that this compound leads to the downregulation of several receptor tyrosine kinases (RTKs), including Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Epidermal Growth Factor Receptor (EGFR), and MET. researchgate.netnih.gov In studies on breast cancer cells, Western blot analysis revealed a selective targeting of HER3 over HER2. researchgate.net Similarly, in glioblastoma cells, immunoblotting showed a concentration-dependent decrease in the expression of cell adhesion proteins VCAM1 and ICAM1. nih.gov In angiogenesis research, ELISA has been used to measure the secretion of factors like VEGF-A, which was found to be potently inhibited by this compound analogues. acs.org

Table 2: Protein Expression Analysis in this compound Studies

Protein/Target Analytical Technique Cell/Model System Key Finding with this compound
Angiogenic Regulators Western Blot, ELISA Retinal Vascular Cells Expression of key regulators is altered. arvojournals.orgresearchgate.neta-star.edu.sg
VEGFR2 Western Blot Human Retinal Endothelial Cells (HRECs) Expression is downregulated. patsnap.com
EGFR, MET, HER3 Western Blot Various Cancer Cell Lines Levels are downregulated. researchgate.netnih.gov
VCAM1, ICAM1 Western Blot Glioblastoma Cells Expression is decreased. nih.gov
VEGF-A ELISA HCT116 Cells Secretion is potently inhibited. acs.org

| CDCP1 | Western Blot | Breast Cancer Cells | Differentially downregulated depending on subtype. nih.gov |

To gain a global understanding of the proteins affected by this compound, advanced quantitative proteomics methods have been utilized. nih.gov These studies provide a comprehensive snapshot of altered protein abundances. researchgate.net In breast cancer research, proteomics was used to follow the fate of the transmembrane protein CDCP1, which is linked to metastasis. nih.gov This analysis revealed that the non-glycosylated form of CDCP1, resulting from this compound's inhibition of translocation into the endoplasmic reticulum, associates with the chaperone protein HSP70 and the E3 ubiquitin ligase HUWE1. nih.gov This association is believed to target CDCP1 and other proteins inhibited by apratoxins for degradation by the proteasome. nih.gov Additionally, secretome profiling, a proteomics-based method, has been used to analyze the expression of secreted cytokines and chemokines in glioblastoma cells treated with related compounds. nih.gov

In Vitro and Ex Vivo Models for Disease Research

The antiangiogenic potential of this compound has been extensively studied using specialized cell culture systems that model aspects of human diseases.

To investigate the effects of this compound on ocular angiogenesis, researchers have relied on in vitro systems using primary human retinal cells. mdpi.com The most commonly used are Human Retinal Endothelial Cells (HRECs) and Human Retinal Pericytes (HRPCs). researchgate.netmdpi.com These cells are often cultured and then stimulated with Vascular Endothelial Growth Factor (VEGF) to simulate the pro-angiogenic conditions found in diseases like retinopathy of prematurity and diabetic retinopathy. mdpi.com Studies have consistently shown that this compound strongly inhibits the activation of these retinal vascular cells. arvojournals.orga-star.edu.sg It suppresses the proliferation and migration of VEGF-stimulated HRECs and also inhibits migration and PDGFR-β in HRPCs. mdpi.com These cell culture models have been crucial in establishing that VEGF-activated vascular cells are more susceptible to this compound than quiescent cells, highlighting its potential to selectively target pathological neovascularization. arvojournals.orgresearchgate.neta-star.edu.sg

Table 3: Compounds Mentioned

Compound Name
Aflibercept
AlamarBlue
Apratoxin A
Apratoxin E
This compound
Apratoxin S7
Apratoxin S8
Apratoxin S9
DAPI (4′,6-diamidino-2-phenylindole)
Largazole
Remdesivir

Aortic Ring, Choroid, and Metatarsal Explant Assays for Angiogenesis

The anti-angiogenic potential of this compound has been rigorously evaluated using a variety of ex vivo explant assays that model different aspects of blood vessel formation in a multicellular environment. researchgate.netnih.gov These assays provide a bridge between in vitro single-cell studies and complex in vivo models.

In the mouse aortic ring assay, a model for general angiogenesis, this compound demonstrated a potent inhibitory effect on both spontaneous and Vascular Endothelial Growth Factor (VEGF)-induced vessel outgrowth. arvojournals.org Specifically, treatment with 300 pM this compound was shown to be effective. arvojournals.org This indicates that the compound can suppress the sprouting of new vessels from an existing vascular structure. arvojournals.orgmdpi.com

The metatarsal assay, which utilizes fetal mouse metatarsal bones to model angiogenesis in a developing tissue context, yielded similar results. researchgate.netarvojournals.orgnih.gov this compound was observed to inhibit vessel outgrowth in this model, further confirming its anti-angiogenic properties in a complex, multicellular setting. arvojournals.orgnus.edu.sg

To assess its effects on ocular-specific microvasculature, researchers employed the choroid sprouting assay. researchgate.netarvojournals.orgresearchgate.net Using choroidal explants isolated from mice, studies demonstrated that this compound treatment resulted in a reduced number of microvessel sprouts. arvojournals.org This assay is particularly relevant for studying age-related macular degeneration (nAMD), and the results suggest a direct inhibitory effect of this compound on the growth of choroidal vessels. arvojournals.orgthno.org

Summary of this compound Effects in Angiogenesis Explant Assays
AssayModel SystemKey FindingReference
Aortic Ring AssayMouse aortic ringsPotently inhibited both spontaneous and VEGF-induced vessel sprouting. arvojournals.orgmdpi.com
Metatarsal AssayFetal mouse metatarsal bones (E16.5 C57BL/6J)Demonstrated a potent inhibitory effect on vessel outgrowth. researchgate.netarvojournals.org
Choroid Sprouting AssayMouse choroidal explants (P3 C57BL/6J)Reduced the number of microvessel sprouts, indicating inhibition of ocular-specific angiogenesis. arvojournals.org

Preclinical Animal Models for Disease Efficacy Evaluation

Following promising ex vivo results, the efficacy of this compound and its analogues has been assessed in preclinical animal models for both cancer and ocular diseases.

Cancer Xenograft Models for Tumor Growth Inhibition

The in vivo antitumor activity of this compound and its analogues has been investigated using human cancer xenograft models. acs.org In one study, a synthetic analogue, Apratoxin S8, was evaluated in a HCT116 human colorectal cancer xenograft mouse model. acs.org This study revealed a clear dose-dependent inhibition of tumor growth. acs.org At the higher dose tested, the compound strongly retarded tumor growth, an effect that paralleled previous findings with this compound. acs.org Furthermore, analysis of the tumors at the end of the study showed a detectable reduction in the expression levels of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), indicating target engagement within the tumor tissue. acs.org

Earlier studies with this compound itself in the same HCT116 xenograft model also demonstrated significant efficacy. nih.govacs.org Daily administration led to a potent retardation of tumor growth compared to the vehicle-treated control group. nih.govacs.org Analysis of the excised tumors confirmed that the compound downregulated receptor levels, consistent with its mechanism of action of inhibiting the secretory pathway. nih.govacs.org These findings in colorectal tumor models underscore the potential of apratoxins to not only affect cancer cells directly but also to modulate the tumor microenvironment. nih.govmdpi.com

Efficacy of Apratoxin Analogues in Cancer Xenograft Models
CompoundAnimal ModelKey FindingsReference
This compound (1e)HCT116 colorectal tumor xenograft mouse modelPotently retarded tumor growth; downregulated receptor levels in tumor tissue. nih.govacs.org
Apratoxin S8 (1c)HCT116 colorectal tumor xenograft mouse modelExhibited dose-dependent tumor growth inhibition; reduced VEGFR2 expression in tumors. acs.org

Ocular Angiogenesis Models for Neovascularization Assessment

The therapeutic potential of this compound for ocular diseases characterized by abnormal blood vessel growth has been evaluated in several established animal models. researchgate.netnih.gova-star.edu.sg These models mimic key aspects of human conditions like diabetic retinopathy and wet age-related macular degeneration. nih.gov

In the mouse model of oxygen-induced retinopathy (OIR), which simulates aspects of retinopathy of prematurity, this compound significantly decreased the formation of pathological neovascular tufts. arvojournals.orgmdpi.com Importantly, this inhibition of pathological angiogenesis occurred without appearing to affect the normal, organized revascularization of the retina. arvojournals.org Studies have shown that this compound preferentially acts on immature, pathological vasculature. arvojournals.org

The compound was also tested in a mouse model of laser-induced choroidal neovascularization (CNV), which represents a key feature of neovascular AMD. researchgate.netnih.govpatsnap.com In addition to mouse models, this compound's efficacy was assessed in a rabbit model of persistent retinal neovascularization (PRNV). researchgate.netnih.gova-star.edu.sgpatsnap.com Across these different models, this compound was effective in impeding ocular neovascularization. researchgate.netarvojournals.org These studies provide compelling in vivo evidence for the compound's potent anti-angiogenic effects in the eye. nih.govresearchgate.net

Summary of this compound Efficacy in Ocular Angiogenesis Models
Animal ModelDisease ModeledKey FindingsReference
Oxygen-Induced Retinopathy (OIR)Retinopathy of Prematurity, Diabetic RetinopathySignificantly decreased pathological neovascular tufts; preferentially acted on immature vessels without affecting normal revascularization. arvojournals.orgmdpi.com
Laser-Induced Choroidal Neovascularization (CNV)Neovascular (Wet) Age-Related Macular DegenerationDemonstrated efficacy in a model relevant to nAMD. researchgate.netnih.govpatsnap.com
Persistent Retinal Neovascularization (PRNV)Retinal Neovascular DiseasesShowed efficacy in a rabbit model, further confirming anti-angiogenic potential. researchgate.netnih.gova-star.edu.sg

Future Research Directions and Potential Therapeutic Applications

Elucidation of Differential Substrate Selectivity in Sec61 Inhibition

A key area of ongoing research is to understand the differential substrate selectivity of Apratoxin S4 in its inhibition of the Sec61 translocon. While initial biochemical data suggested a non-selective inhibition of protein translocation, cellular studies have revealed a more nuanced picture. researchgate.net The concentration of this compound required to inhibit the processing of various receptor tyrosine kinases (RTKs) has been shown to vary, indicating a degree of substrate selectivity in a cellular context. patsnap.comnih.govnih.gov

This selectivity is particularly evident in breast cancer cells, where this compound demonstrates a preference for targeting HER3 over HER2. patsnap.comnih.govnih.gov Furthermore, its activity is greater in estrogen receptor-positive (ER+) and triple-negative breast cancer cells compared to HER2+ cells. patsnap.comnih.govnih.gov The compound also differentially downregulates the transmembrane protein CDCP1, which is implicated in metastasis, depending on the breast cancer subtype. patsnap.comnih.gov Understanding the structural and cellular factors that govern this selectivity is crucial for developing more targeted therapies with improved efficacy and reduced off-target effects. Future research will likely focus on identifying the specific features of both the substrate proteins and the cellular environment that determine sensitivity to this compound.

Investigation of Novel Combination Therapies with Existing Agents

The unique mechanism of action of this compound makes it an attractive candidate for combination therapies. By downregulating multiple RTKs and inhibiting the secretion of growth factors, it can complement the action of direct kinase inhibitors and antibodies that target specific signaling pathways. researchgate.netpatsnap.comnih.govnih.gov This is particularly relevant in the context of acquired resistance to targeted therapies, which often involves the activation of compensatory signaling pathways. researchgate.netpatsnap.com

One promising combination is with anti-VEGF (vascular endothelial growth factor) therapies. In models of ocular neovascularization, co-treatment with this compound and the VEGF inhibitor aflibercept resulted in a significantly enhanced reduction of pathological blood vessel formation. arvojournals.orgnih.gov This suggests a synergistic or additive effect, potentially by targeting both the growth factor and its receptor, as well as other pro-angiogenic pathways. arvojournals.org Further investigation into combinations with other chemotherapeutic agents and targeted therapies across various cancer types is a logical next step. For instance, its efficacy in KRAS-mutant cancer cells, which are often resistant to RTK inhibitors, suggests potential for combination with agents targeting downstream effectors of RAS signaling. nih.gov

Exploration of this compound's Activity in Additional Disease Models

The potent anti-angiogenic and anti-proliferative effects of this compound have been demonstrated in a range of disease models, but there is significant scope for exploring its activity in other pathological contexts. acs.orguzh.chresearchgate.netarvojournals.org Its ability to inhibit pathological neovascularization in the eye suggests potential applications in other diseases characterized by abnormal blood vessel growth. arvojournals.orgnih.govufl.edu

Beyond cancer and ocular diseases, this compound has shown broad-spectrum antiviral activity. acs.orgnih.govuzh.chnih.gov It potently inhibits the replication of SARS-CoV-2 and influenza A virus in human cells at subnanomolar concentrations. acs.orguzh.chnih.gov The compound was also found to be active against flaviviruses such as Zika, West Nile, and Dengue virus. acs.orgresearchgate.net The antiviral mechanism appears to involve the disruption of viral protein trafficking and the formation of viral replication complexes. acs.orgnih.govuzh.chnih.gov Given the pressing need for host-directed antiviral therapies that are less susceptible to viral mutations, further preclinical evaluation of this compound in various viral infection models is warranted. acs.orgnih.gov

Understanding and Addressing Potential Mechanisms of Resistance

While targeting a fundamental cellular process like protein secretion is expected to reduce the likelihood of mutational resistance compared to targeting specific viral or cancer proteins, it is not an insurmountable barrier. acs.org Understanding potential mechanisms of resistance to this compound is crucial for its long-term therapeutic success.

Research in this area is still in its early stages. However, potential mechanisms could involve alterations in the Sec61 translocon itself, changes in the cellular machinery that handles mis-translocated proteins, or the upregulation of alternative protein secretion pathways. For example, studies on the fate of the transmembrane protein CDCP1 after this compound treatment suggest that the non-glycosylated form associates with the chaperone HSP70 and the E3 ubiquitin ligase HUWE1, presumably for proteasomal degradation. patsnap.comnih.gov Alterations in this degradation pathway could potentially confer resistance. Future studies should aim to identify and characterize resistance mechanisms through in vitro evolution experiments and by analyzing resistant clones.

Development of Advanced Delivery Systems for Targeted Action

While this compound has shown efficacy with both systemic and local delivery in preclinical models, the development of advanced delivery systems could further enhance its therapeutic index by increasing its concentration at the site of disease and minimizing systemic exposure. arvojournals.orgufl.edu This is particularly important given the potent, broad-acting nature of Sec61 inhibition.

One promising approach is the use of antibody-drug conjugates (ADCs). mdpi.com By linking this compound to an antibody that specifically recognizes a tumor-associated antigen, the compound could be delivered directly to cancer cells, thereby increasing its efficacy and reducing off-target toxicity. mdpi.com This strategy has been successfully employed for other potent cytotoxic agents derived from cyanobacteria. mdpi.com Other advanced delivery systems, such as nanoparticles or liposomes, could also be explored to improve the pharmacokinetic properties of this compound and facilitate its targeted delivery to specific tissues or cell types. mdpi.com For example, in a mouse model of pancreatic cancer, this compound demonstrated a degree of pancreas-targeted activity, suggesting that formulation strategies could further enhance this natural tropism. mdpi.com

Q & A

Q. What are the key synthetic strategies for producing Apratoxin S4, and how have they been optimized for reproducibility?

this compound is synthesized via a modular approach combining tripeptide and thiazoline-containing fatty acid precursors. Critical steps include the synthesis of aldehyde intermediate 7 , optimized using modified Leighton silanation and Kelly thiazoline ring formation methods to improve yield and purity . Experimental protocols emphasize rigorous characterization (e.g., NMR, HPLC) and adherence to reproducibility guidelines, such as detailed step-by-step procedures and validation of intermediates .

Q. What structural features of this compound are critical for its biological activity?

The macrocyclic depsipeptide core, C30 stereochemistry, and C34 methylation status are pivotal. For instance, gem-dimethylation at C34 reduces acid-induced dehydration, enhancing compound stability and retaining cytotoxicity . C30 epimerization (as in apratoxin S9) increases potency to sub-nanomolar levels by optimizing Sec61 binding . Structural insights are derived from X-ray crystallography and comparative SAR studies .

Q. How is the anticancer activity of this compound evaluated in preclinical models?

Standard assays include:

  • In vitro : Cell proliferation assays (e.g., HCT116 colon cancer) measuring IC50 values.
  • Mechanistic studies : Quantifying receptor tyrosine kinase (RTK) downregulation and growth factor secretion via ELISA or Western blot .
  • In vivo : Xenograft models (e.g., HCT116 tumors in mice) assessing tumor growth inhibition and toxicity profiles .

Advanced Research Questions

Q. How do structural modifications at C34 and C30 influence this compound’s stability and therapeutic efficacy?

  • C34 Methylation : Non-methylated analogs (e.g., apratoxin S6) are prone to dehydration, forming inactive conjugated dienes. Gem-dimethylation (apratoxin S8) prevents this, improving pharmacokinetic stability .
  • C30 Configuration : The 30-epi configuration (apratoxin S9) enhances Sec61 inhibition, achieving sub-nanomolar potency by optimizing hydrophobic interactions . Methodological validation includes stability assays (e.g., pH-dependent degradation studies) and molecular dynamics simulations .

Q. What experimental approaches resolve contradictions in reported biological effects (e.g., cytotoxicity vs. pro-survival effects)?

Discrepancies, such as this compound’s dual role in cytotoxicity () and vascular survival ( ), arise from cell-type specificity and concentration gradients. For example:

  • Cytotoxicity dominates in cancer cells (via Sec61 inhibition) at IC50 ≤1 nM .
  • Anti-angiogenic effects in endothelial cells occur at lower concentrations (e.g., 0.1–10 nM), mediated by VEGF pathway modulation . Researchers must define cell-specific assays and dose-response curves to contextualize results .

Q. How can researchers design robust SAR studies for this compound derivatives?

A multidimensional platform integrates:

  • Chemical synthesis : Systematic variation of substituents (e.g., C34 methylation, C30 epimerization).
  • Biological assays : Parallel testing of antiproliferative activity, RTK modulation, and apoptosis induction.
  • Computational modeling : Docking studies to predict Sec61 binding affinity . Data interpretation requires statistical rigor (e.g., ANOVA for cross-group comparisons) and alignment with FINER criteria (Feasible, Novel, Ethical, Relevant) .

Q. What methodologies address the challenge of this compound’s in vivo dehydration?

  • Formulation : Use of lipid-based nanoparticles to stabilize the compound in physiological pH .
  • Structural analogs : Development of dehydration-resistant derivatives (e.g., apratoxin S8) via gem-dimethylation .
  • Analytical monitoring : LC-MS/MS tracking of dehydration products in plasma and tumor tissues .

Experimental Design & Data Analysis

Q. How should researchers optimize in vivo studies to balance efficacy and toxicity for this compound?

  • Dosing regimens : Pharmacokinetic/pharmacodynamic (PK/PD) modeling to identify therapeutic windows.
  • Toxicity endpoints : Monitor body weight, organ histopathology, and serum biomarkers (e.g., ALT/AST) .
  • Control groups : Include vehicle-treated and positive controls (e.g., paclitaxel) to validate assay sensitivity .

Q. What statistical methods are recommended for analyzing contradictory data in this compound studies?

  • Meta-analysis : Pool data from independent studies to identify trends (e.g., cell-type-specific responses).
  • Error analysis : Quantify uncertainties from instrumentation (e.g., LC-MS variability) and biological replicates .
  • Bayesian modeling : Predict dose-response relationships under varying experimental conditions .

Mechanistic Insights

Q. How does this compound’s inhibition of Sec61 contribute to its pan-viral activity?

By blocking Sec61-mediated protein translocation, this compound disrupts viral hijacking of host machinery, impairing replication of SARS-CoV-2, influenza A, and other viruses. This is validated via:

  • Virological assays : Viral titer reduction in infected human cells .
  • Proteomics : Quantification of viral protein synthesis (e.g., spike protein in SARS-CoV-2) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.